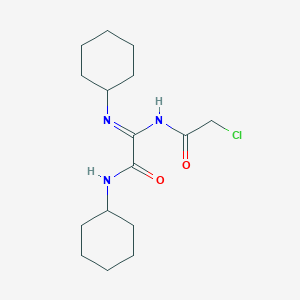
(2Z)-2-(2-Chloroacetamido)-N-cyclohexyl-2-(cyclohexylimino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-(2-Chloroacetamido)-N-cyclohexyl-2-(cyclohexylimino)acetamide is a synthetic organic compound characterized by its unique structure, which includes a chloroacetamido group and cyclohexyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-Chloroacetamido)-N-cyclohexyl-2-(cyclohexylimino)acetamide typically involves the following steps:
Formation of Chloroacetamido Intermediate: The initial step involves the reaction of chloroacetyl chloride with an amine to form the chloroacetamido intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Cyclohexylation: The chloroacetamido intermediate is then reacted with cyclohexylamine to introduce the cyclohexyl groups. This step may require a catalyst and is typically performed under controlled temperature conditions to ensure the desired product formation.
Cyclization: The final step involves the cyclization of the intermediate to form the iminoacetamide structure. This step may involve heating and the use of a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to streamline the production process.
化学反応の分析
Types of Reactions
(2Z)-2-(2-Chloroacetamido)-N-cyclohexyl-2-(cyclohexylimino)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or dimethyl sulfoxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents such as tetrahydrofuran or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted acetamides.
Reduction: Formation of amines.
Oxidation: Formation of oxo derivatives.
科学的研究の応用
(2Z)-2-(2-Chloroacetamido)-N-cyclohexyl-2-(cyclohexylimino)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2Z)-2-(2-Chloroacetamido)-N-cyclohexyl-2-(cyclohexylimino)acetamide involves its interaction with specific molecular targets. The chloroacetamido group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclohexyl groups may enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
(2Z)-2-(2-Bromoacetamido)-N-cyclohexyl-2-(cyclohexylimino)acetamide: Similar structure with a bromoacetamido group instead of chloroacetamido.
(2Z)-2-(2-Iodoacetamido)-N-cyclohexyl-2-(cyclohexylimino)acetamide: Similar structure with an iodoacetamido group instead of chloroacetamido.
(2Z)-2-(2-Fluoroacetamido)-N-cyclohexyl-2-(cyclohexylimino)acetamide: Similar structure with a fluoroacetamido group instead of chloroacetamido.
Uniqueness
(2Z)-2-(2-Chloroacetamido)-N-cyclohexyl-2-(cyclohexylimino)acetamide is unique due to the presence of the chloroacetamido group, which imparts specific chemical reactivity and biological activity
特性
CAS番号 |
88313-22-8 |
|---|---|
分子式 |
C16H26ClN3O2 |
分子量 |
327.8 g/mol |
IUPAC名 |
2-[(2-chloroacetyl)amino]-N-cyclohexyl-2-cyclohexyliminoacetamide |
InChI |
InChI=1S/C16H26ClN3O2/c17-11-14(21)20-15(18-12-7-3-1-4-8-12)16(22)19-13-9-5-2-6-10-13/h12-13H,1-11H2,(H,19,22)(H,18,20,21) |
InChIキー |
MVENYMZRAPKWQI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)C(=NC2CCCCC2)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



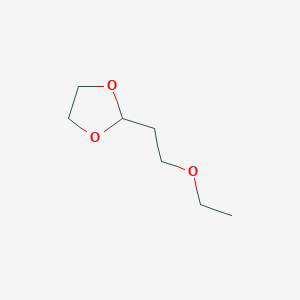



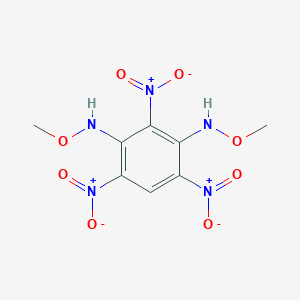

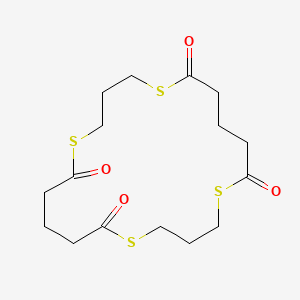

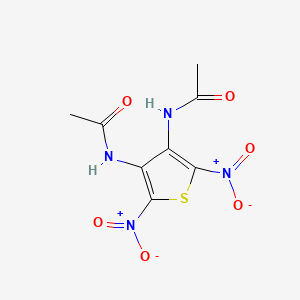

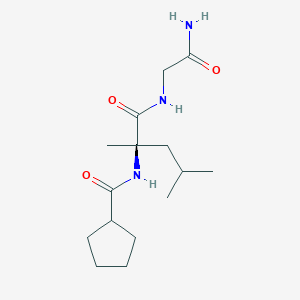
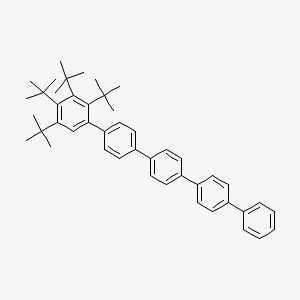
![2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14383402.png)
